molecular formula C22H25N3O4S B11263107 2-ethoxy-5-isopropyl-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide

2-ethoxy-5-isopropyl-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11263107
M. Wt: 427.5 g/mol
InChI Key: ADESBWVNRBONTC-UHFFFAOYSA-N
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Description

2-ETHOXY-N-[4-(6-METHOXYPYRIDAZIN-3-YL)PHENYL]-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes an ethoxy group, a methoxypyridazinyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-N-[4-(6-METHOXYPYRIDAZIN-3-YL)PHENYL]-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-N-[4-(6-METHOXYPYRIDAZIN-3-YL)PHENYL]-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

2-ETHOXY-N-[4-(6-METHOXYPYRIDAZIN-3-YL)PHENYL]-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ETHOXY-N-[4-(6-METHOXYPYRIDAZIN-3-YL)PHENYL]-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and pyridazinyl derivatives, such as:

  • N-[4-(6-METHOXYPYRIDAZIN-3-YL)PHENYL]BENZENE-1-SULFONAMIDE
  • 2-ETHOXY-N-[4-(PYRIDAZIN-3-YL)PHENYL]BENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of 2-ETHOXY-N-[4-(6-METHOXYPYRIDAZIN-3-YL)PHENYL]-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

2-ethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C22H25N3O4S/c1-5-29-20-12-8-17(15(2)3)14-21(20)30(26,27)25-18-9-6-16(7-10-18)19-11-13-22(28-4)24-23-19/h6-15,25H,5H2,1-4H3

InChI Key

ADESBWVNRBONTC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC

Origin of Product

United States

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